Product packaging for DL-Leucine-1-13C(Cat. No.:CAS No. 82152-65-6)

DL-Leucine-1-13C

Cat. No.: B1624842
CAS No.: 82152-65-6
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, where the carbon atom at position 1 is replaced by the non-radioactive carbon-13 isotope. This compound is widely used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and drug development studies to investigate protein synthesis, amino acid metabolism, and isotopic dilution assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1624842 DL-Leucine-1-13C CAS No. 82152-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436381
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-65-6
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Preparation Methods

Racemization of L-Leucine-1-¹³C

The most industrially viable method involves racemizing L-leucine-1-¹³C to its DL form using organic acid–aldehyde systems . This approach, detailed in a 2012 patent, leverages Schiff base formation to interconvert enantiomers:

  • Reaction Setup :

    • L-Leucine-1-¹³C is suspended in an organic acid (e.g., butyric acid, propionic acid) at a 1:10 (w/v) ratio.
    • An aldehyde (e.g., propionaldehyde, benzaldehyde) is added at 5–10% (w/w) relative to leucine.
    • The mixture is heated to 80–100°C for 1–3 hours under atmospheric pressure.
  • Mechanistic Insight :
    The aldehyde reacts with the amino group to form a Schiff base intermediate, planarizing the α-carbon and enabling racemization. Acidic conditions protonate the carboxylate, enhancing solubility and reaction kinetics.

  • Isolation :
    Post-reaction, the mixture is concentrated under reduced pressure, cooled to 0–5°C, and centrifuged to isolate DL-leucine-1-¹³C. Yields exceed 90% with purity >98%.

Example Protocol (Patent Embodiment 1):
Parameter Details
Starting Material L-Leucine-1-¹³C (100 kg)
Organic Acid Butyric acid (1,000 L)
Aldehyde Propionaldehyde (5 kg)
Temperature 80°C
Reaction Time 3 hours
Yield 95 kg DL-leucine-1-¹³C (95%)

Direct Synthesis from ¹³C-Labeled Precursors

Alternative routes synthesize DL-leucine-1-¹³C de novo via asymmetric catalysis or enzymatic resolution. A 2022 Nature Chemistry study outlines a two-step strategy:

  • Step 1: Carboxylation of 4-Methoxybenzaldehyde

    • 4-Methoxybenzaldehyde reacts with cesium carbonate in dimethyl sulfoxide (DMSO) at 70–90°C.
    • Isotopically labeled CO₂ (¹³CO₂) introduces the ¹³C at the carboxyl position.
  • Step 2: Resolution of Racemates

    • The racemic product undergoes enzymatic resolution using immobilized aminoacylases to separate D- and L-enantiomers.
    • For DL-leucine-1-¹³C, this step is omitted to retain the racemic mixture.
Challenges:
  • Isotope Incorporation : Ensuring ¹³CO₂ integration requires high-pressure conditions (≥5 atm) and specialized reactors.
  • Cost : ¹³C-labeled reagents elevate production expenses compared to racemization methods.

Analysis of Reaction Conditions and Optimization

Organic Acid–Aldehyde Selection

The choice of acid and aldehyde significantly impacts yield and reaction rate:

Acid/Aldehyde Pair Yield (%) Purity (%) Reaction Time (h)
Butyric acid/Propionaldehyde 95 98.5 3
Propionic acid/Benzaldehyde 93.5 97.8 1
Formic acid/Formaldehyde 89 96.2 2

Key Findings :

  • Butyric acid maximizes yield due to optimal solubility and mild acidity.
  • Benzaldehyde accelerates racemization (1 hour) but requires post-reaction filtration to remove byproducts.

Temperature and Time Dependence

A kinetic study reveals:

  • 80°C : 90% conversion in 3 hours.
  • 100°C : 95% conversion in 1 hour but risks decarboxylation.
    Industrial-scale processes favor 80–90°C to balance efficiency and product integrity.

Industrial-Scale Production Considerations

Equipment Design

  • Reactor Material : Enamel or glass-lined steel resists corrosion from organic acids.
  • Scalability : Patented protocols demonstrate feasibility in 2,000 L reactors, producing 95–100 kg batches.

Cost Analysis

Method Cost per kg (USD)
Racemization 1,200–1,500
Direct Synthesis 3,500–4,000

Racemization reduces costs by 60–70% compared to de novo synthesis, making it the preferred commercial method.

Applications and Validation

Metabolic Tracing

DL-Leucine-1-¹³C enables precise measurement of protein turnover in humans. A 2011 study infused the compound into volunteers, revealing postprandial protein synthesis rates of 71.3 ± 6.5 μmol/kg/h during feeding.

Agricultural Research

In dairy cows, ¹³C-labeled casein derived from DL-leucine-1-¹³C traced milk protein synthesis pathways, demonstrating 22.5% plasma leucine enrichment after 24-hour infusion.

Chemical Reactions Analysis

Metabolic Reactions in Protein Turnover

DL-Leucine-1-¹³C is extensively used to study leucine kinetics, including oxidation, protein synthesis, and degradation. Key findings include:

Oxidation Dynamics

  • Free vs. Protein-Bound Leucine : When ingested as free amino acids, DL-Leucine-1-¹³C exhibits 24.88 ± 2.12 μmol·kg⁻¹·30 min⁻¹ oxidation rates, significantly higher than when consumed as part of intact casein (18.17–19.29 μmol·kg⁻¹·30 min⁻¹) .

  • Retention Efficiency : Approximately 50–60% of ingested leucine is retained during an 8-hour feeding period, indicating efficient utilization for protein synthesis .

Chemical Modifications and Transport

DL-Leucine-1-¹³C participates in reactions influenced by its structural and isotopic properties:

Acetylation and Membrane Transport

  • Prodrug Formation : N-Acetylation converts leucine into an anion, enabling uptake via monocarboxylate transporter 1 (MCT1) instead of the L-type amino acid transporter (LAT1). MCT1 exhibits a Km of 3.0 mM for N-acetyl-L-leucine and 1.0 mM for N-acetyl-D-leucine .

  • Metabolic Conversion : N-Acetyl-L-leucine is deacetylated intracellularly to release L-leucine, with hepatic microsomes showing deacetylation rates of 6.8 µmol/min/mg protein (human) and 2.6 µmol/min/mg protein (mouse) .

Ion Interaction

  • Sodium Binding : The reaction Na⁺ + DL-Leucine-1-¹³C → (Na⁺- DL-Leucine-1-¹³C) has a ΔH° of 175 kJ/mol , indicating strong ionic interaction .

Comparative Kinetic Analysis

The table below contrasts key metabolic parameters for DL-Leucine-1-¹³C under different dietary conditions:

MetricCasein + [¹³C]Leu[¹³C]Leu-CaseinAA + [¹³C]Leu
Plasma α-KIC enrichment (MPE)1.54 ± 0.291.53 ± 0.221.60 ± 0.14
Leucine oxidation rate21.40 ± 2.9118.17 ± 1.8724.88 ± 2.12
Fraction oxidized (FRₒₓ, %)25.24 ± 5.0521.15 ± 3.9631.45 ± 5.87

These data highlight the superior metabolic efficiency of protein-bound leucine over free amino acid formulations .

Implications for Nutritional Studies

  • Requirement Estimates : Leucine oxidation rates influence dietary requirement models, with intact proteins reducing estimated needs by 20–25% compared to free amino acids .

  • Therapeutic Potential : N-Acetyl-leucine derivatives bypass LAT1 saturation, offering targeted delivery for neurological disorders linked to amino acid transport defects .

DL-Leucine-1-¹³C remains pivotal in elucidating amino acid metabolism, with applications spanning nutrition, pharmacology, and metabolic disease research.

Scientific Research Applications

Metabolic Studies

Whole Body Leucine Oxidation Assessment
DL-Leucine-1-13C is extensively used in non-invasive breath tests to evaluate whole-body leucine oxidation. A study demonstrated that oral administration of L-[1-13C]leucine in patients with maple syrup urine disease (MSUD) allowed researchers to measure the kinetics of 13CO2 exhalation, providing insights into residual leucine oxidation capabilities in these patients . The results indicated variable oxidation rates, highlighting the potential for this method in metabolic assessments.

Tracer Studies for Protein Metabolism
The use of this compound as a tracer has been validated in studies examining protein metabolism. For instance, one study involved healthy subjects receiving intravenous L-[1-13C]leucine, which helped establish baseline data for whole-body leucine balance and its implications for muscle protein synthesis . This approach allows researchers to quantify protein turnover and assess the effects of dietary interventions on muscle metabolism.

Clinical Applications

Nutritional Interventions
this compound is instrumental in evaluating the effects of dietary leucine on muscle protein synthesis. Research indicates that increased intake of leucine enhances anabolic signaling pathways in muscle tissue, promoting protein synthesis . This has implications for dietary recommendations, especially for populations such as the elderly or those undergoing rehabilitation.

Breath Test Techniques
The dual isotope method utilizing this compound has been employed to study protein assimilation from various food sources. For example, a study focused on egg proteins enriched with L-Leucine-13C to assess true ileal digestibility . The findings suggest that this method can provide accurate measures of amino acid absorption and metabolism from different dietary proteins.

Pharmacological Research

Drug Development
this compound is also relevant in pharmacological research, particularly in understanding drug mechanisms involving amino acids. The acetylation of leucine into N-acetyl-DL-leucine has shown promise as a treatment for neurological disorders by enhancing its pharmacokinetic properties through alternative transport mechanisms . Research indicates that this modification allows for improved delivery across the blood-brain barrier, potentially benefiting conditions like cerebellar ataxia and lysosomal storage disorders.

Case Studies

Study Objective Methodology Findings
Maple Syrup Urine Disease AssessmentEvaluate whole-body leucine oxidationOral L-[1-13C]leucine loading testVariable oxidation rates; potential diagnostic tool
Protein Metabolism ValidationValidate tracer-derived estimates of leucine balanceIntravenous infusion of L-[1-13C]leucineEstablished baseline data for muscle protein synthesis
Nutritional Impact StudyAssess dietary leucine's effect on muscle synthesisContinuous infusion of L-[1-13C]leucineEnhanced anabolic signaling observed
Digestibility StudyEvaluate ileal digestibility of egg proteinsDual isotope method with L-Leucine-13CAccurate measures of amino acid absorption

Mechanism of Action

The mechanism of action of DL-Leucine-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. It helps in tracking the metabolic fate of leucine and understanding its role in protein synthesis and energy production. The molecular targets include enzymes involved in amino acid metabolism and pathways such as the mTOR signaling pathway .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Isotopic Purity Key Applications
DL-Leucine-1-13C C₆H₁₃NO₂ (¹³C at C1) 132.17 82152-65-6 ≥99 atom% ¹³C Metabolic tracing, NMR
L-Leucine-1-13C C₆H₁₃NO₂ (¹³C at C1) 132.17 74292-94-7 ≥99% ¹³C Protein synthesis studies
DL-Valine-1-13C C₅H₁₁NO₂ (¹³C at C1) 118.14 152840-81-8 ≥99 atom% ¹³C Valine catabolism
DL-Alanine-1-13C C₃H₇NO₂ (¹³C at C1) 90.09 102029-81-2 >98% Transamination pathways
L-Leucine-13C6 ¹³C₆H₁₃NO₂ 137.13 N/A ≥99 atom% ¹³C High-resolution NMR

Key Research Findings

  • Metabolic Studies: this compound is preferred over L-forms in non-biological systems due to its racemic stability, whereas L-Leucine-1-13C is critical for in vivo protein synthesis .
  • Cost Efficiency : Single-position ¹³C labeling (e.g., this compound) is more cost-effective than fully labeled variants (e.g., L-Leucine-13C6) for large-scale tracer studies .

Notes and Considerations

  • Storage: Most ¹³C-labeled amino acids require storage at -20°C to maintain stability .
  • Enantiomeric Purity: DL-forms may introduce analytical noise in biological assays due to racemic mixtures; L-forms are recommended for cell-based studies .

Biological Activity

DL-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid leucine, which plays a vital role in protein synthesis, metabolism, and various physiological functions. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on health, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by the incorporation of the carbon-13 isotope into the leucine molecule. This modification allows researchers to track its metabolic fate in biological systems through techniques such as mass spectrometry. Leucine itself is known for its role in stimulating muscle protein synthesis and regulating metabolic pathways that are crucial for maintaining muscle mass and overall health.

Metabolic Pathways

Leucine undergoes several metabolic processes upon ingestion:

  • Oxidation : The oxidation of leucine contributes to energy production.
  • Non-Oxidative Disposal : This pathway involves the conversion of leucine into various metabolites that are utilized in protein synthesis and other anabolic processes.
  • Protein Synthesis : Leucine is a key regulator of the mTOR pathway, which is essential for muscle growth and repair.

Table 1: Metabolic Fate of this compound

PathwayDescriptionImpact on Health
OxidationConversion to energy via the TCA cycleProvides ATP for cellular functions
Non-Oxidative DisposalConversion into other amino acids or metabolitesSupports protein synthesis and tissue repair
Protein SynthesisActivation of mTOR pathwayPromotes muscle hypertrophy and recovery

Biological Activity and Health Benefits

Research has shown that this compound exhibits several beneficial effects, particularly in muscle metabolism and neuroprotection:

Muscle Metabolism

Studies indicate that leucine supplementation can enhance muscle protein synthesis, especially in elderly populations or those undergoing resistance training. The isotopic labeling with carbon-13 allows for precise tracking of leucine's incorporation into proteins, demonstrating its effectiveness in promoting an anabolic state.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of acetyl-DL-leucine (ADLL), a derivative of leucine. While not directly about this compound, these findings provide insights into how leucine-related compounds may influence neurological health:

  • Parkinson's Disease : In clinical case studies, ADLL has shown potential in halting disease progression in patients with early-stage Parkinson's disease. The treatment resulted in reduced disease markers over a 22-month period .
  • Lysosomal Storage Disorders : Research indicates that ADLL can improve symptoms in mouse models of lysosomal storage diseases, suggesting that leucine derivatives may have broader therapeutic implications .

Case Study 1: Acetyl-DL-Leucine in Parkinson’s Disease

An international research team reported two cases where ADLL significantly improved symptoms and markers in patients with REM Sleep Behavior Disorder, a precursor to Parkinson's disease. Over 22 months, both patients showed stabilization or improvement in neurological function .

Case Study 2: Neuroprotection in Lysosomal Storage Diseases

A study involving Npc1 mice demonstrated that acetyl-DL-leucine administration delayed disease progression and extended lifespan. This effect was attributed to altered glucose metabolism and enhanced antioxidant activity .

Q & A

Q. What are common pitfalls in interpreting this compound data, and how are they mitigated?

  • Methodological Answer :
  • Assumption of Steady-State : Non-steady-state conditions require time-resolved sampling .
  • Overlooking Isotopomer Distributions : Use 13C-positional isotopomer analysis to resolve pathway ambiguities .
  • Ignoring Compartmental Dynamics : Apply subcellular fractionation or computational partitioning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucine-1-13C
Reactant of Route 2
DL-Leucine-1-13C

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